molecular formula C7H5N3O2 B1279174 2-Amino-4-nitrobenzonitrile CAS No. 87376-25-8

2-Amino-4-nitrobenzonitrile

Cat. No. B1279174
Key on ui cas rn: 87376-25-8
M. Wt: 163.13 g/mol
InChI Key: WLKYODIBWNIWDK-UHFFFAOYSA-N
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Patent
US08552186B2

Procedure details

A solution of 2-bromo-5-nitroaniline (10 g, 46 mmol) in DMF (100 mL) and pyridine (40 mL, 490 mmol) was treated with copper(I) cyanide (11.5 g, 128 mmol). The mixture was heated at 160° C. for 2 days under a reflux condenser. After the mixture had cooled to room temperature, it was filtered through celite and washed with ethyl acetate. Concentration and silica gel chromatography using methylene chloride gave 5.57 g of 2-amino-4-nitro-benzonitrile (74%): 1H NMR (300 MHz, CDCl3) δ 7.72 (d, 1H), 7.67 (m, 2H), 4.9 (br, 2H); MS (m/e): 164.1 (M+1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[N:12]1C=CC=C[CH:13]=1.[Cu]C#N>CN(C=O)C>[NH2:4][C:3]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:8][C:2]=1[C:13]#[N:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
copper(I) cyanide
Quantity
11.5 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had cooled to room temperature
FILTRATION
Type
FILTRATION
Details
it was filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.57 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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